molecular formula C12H15NO3 B1286058 3-(Pentanoylamino)benzoic acid CAS No. 174482-77-0

3-(Pentanoylamino)benzoic acid

Cat. No.: B1286058
CAS No.: 174482-77-0
M. Wt: 221.25 g/mol
InChI Key: STTIGHKIHLCAAS-UHFFFAOYSA-N
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Description

3-(Pentanoylamino)benzoic acid (CAS: 174482-77-0) is a benzoic acid derivative with a pentanoyl group (a five-carbon acyl chain) attached via an amide linkage at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅NO₃, and its structure combines the carboxylic acid functionality of benzoic acid with the lipophilic pentanoylamino substituent. This compound is synthesized through reactions involving acylation of 3-aminobenzoic acid (CAS: 99-05-8) , likely employing methods similar to those used for phenylamino benzoic acid analogs, such as palladium-catalyzed coupling or direct amidation .

Properties

IUPAC Name

3-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIGHKIHLCAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586163
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174482-77-0
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminobenzoic acid+pentanoyl chloride3-(Pentanoylamino)benzoic acid+HCl\text{3-aminobenzoic acid} + \text{pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminobenzoic acid+pentanoyl chloride→3-(Pentanoylamino)benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The pentanoylamino group undergoes hydrolysis under acidic or alkaline conditions:

Conditions Products Mechanistic Notes
6M HCl, reflux (4-6 hrs)3-Aminobenzoic acid + pentanoic acidAcid-catalyzed cleavage of amide bonds
2M NaOH, 80°C (3 hrs)Sodium 3-aminobenzoate + pentanoateBase-mediated nucleophilic acyl substitution

Key Data :

  • Reaction efficiency decreases by 18-22% compared to unsubstituted benzamides due to steric hindrance from the pentanoyl chain .

  • Carboxylic acid remains intact under mild hydrolysis (pH 7-10) but participates in salt formation with strong bases .

Electrophilic Aromatic Substitution

The electron-withdrawing nature of both substituents directs incoming electrophiles to the meta and para positions relative to the carboxylic acid:

Reaction Conditions Major Product Yield
NitrationHNO₃/H₂SO₄, 0-5°C, 2 hrs5-Nitro-3-(pentanoylamino)benzoic acid67%
SulfonationFuming H₂SO₄, 50°C, 4 hrs5-Sulfo-3-(pentanoylamino)benzoic acid58%
BrominationBr₂/FeBr₃, CHCl₃, RT, 1 hr5-Bromo-3-(pentanoylamino)benzoic acid72%

Directing Effects :

  • Carboxylic acid: Strong meta-director (-I effect).

  • Pentanoylamino: Moderate para-director (amide resonance) .

  • Competition results in mixed meta/para products, with meta favored 3:1 .

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Reagent Target Group Product Conditions
LiAlH₄Carboxylic acid3-(Pentanoylamino)benzyl alcoholTHF, 0°C→RT, 6 hrs
H₂/Pd-CAmide (partial)3-Aminobenzoic acid + pentanolEtOH, 60 psi, 12 hrs
NaBH₄/I₂InertNo reaction-

Notable Observations :

  • LiAlH₄ preferentially reduces the carboxyl group over the amide .

  • Catalytic hydrogenation cleaves the amide bond only under high-pressure conditions.

Esterification and Salt Formation

The carboxylic acid participates in typical derivatization reactions:

Reaction Reagent Product Application
Methyl ester formationCH₃OH/H₂SO₄Methyl 3-(pentanoylamino)benzoateSolubility enhancement
Sodium salt formationNaOH (aq)Sodium 3-(pentanoylamino)benzoateIonic liquids
Acid chloride synthesisSOCl₂, 70°C, 2 hrs3-(Pentanoylamino)benzoyl chloridePolymer precursors

Kinetic Data :

  • Esterification rate reduced by 40% compared to benzoic acid due to steric effects .

Complexation Behavior

The amide and carboxyl groups enable metal coordination:

Metal Ion Ligand Sites Stoichiometry Stability Constant (log β)
Cu²⁺Carboxyl O, amide N1:28.9 ± 0.3
Fe³⁺Carboxyl O1:14.2 ± 0.2

Applications :

  • Copper complexes show antimicrobial activity in preliminary assays .

Thermal Decomposition

Pyrolysis at 220-250°C yields:

  • Primary products : CO₂, pentanamide, and benzene derivatives.

  • Mechanism : Decarboxylation followed by amide degradation .

Scientific Research Applications

3-(Pentanoylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pentanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Positional Isomers

  • 4-(Pentanoylamino)benzoic acid (CAS: 100390-76-9): This positional isomer differs only in the substitution position (4- vs. 3-). The 4-substituted analog may exhibit distinct solubility and crystallinity due to differences in molecular symmetry and hydrogen-bonding patterns.

Chain-Length Variants

  • 3-(Butyrylamino)benzoic acid (CAS: 76209-00-2): The butyryl group (four-carbon chain) reduces lipophilicity compared to pentanoylamino. Shorter chains may decrease membrane permeability but enhance aqueous solubility, impacting pharmacokinetic properties. This compound’s logP value is expected to be lower than that of the pentanoyl derivative .
  • Branching could also increase metabolic stability by slowing enzymatic degradation compared to linear chains .

Core Structure Modifications

  • Methylsalicylic acid (3-methyl-2-hydroxybenzoic acid, CAS: 83-40-9): Replacing the pentanoylamino group with methyl and hydroxyl substituents significantly alters acidity and hydrogen-bonding capacity. The hydroxyl group increases polarity, making methylsalicylic acid more hydrophilic and reactive in chelation or antioxidant applications .
  • 2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid (CAS: N/A): This compound features a bulkier phenylpropanoyl group and an additional benzamide moiety. The increased molecular weight and aromaticity may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media .

Comparative Data Table

Compound Name CAS Number Substituent Position Acyl Chain Length/Branching Key Properties/Applications
3-(Pentanoylamino)benzoic acid 174482-77-0 3 Linear (C₅) Moderate lipophilicity; drug scaffold
4-(Pentanoylamino)benzoic acid 100390-76-9 4 Linear (C₅) Potential symmetry-driven crystallinity
3-(Butyrylamino)benzoic acid 76209-00-2 3 Linear (C₄) Higher solubility than C₅ analog
3-[(2-Ethylbutanoyl)amino]benzoic acid 915923-97-6 3 Branched (C₆) Enhanced metabolic stability
Methylsalicylic acid 83-40-9 3 (methyl), 2 (OH) N/A Antioxidant, metal chelator

Research Findings and Implications

  • Synthetic Accessibility: Methods for synthesizing acylaminobenzoic acids, such as Pd-catalyzed coupling (e.g., for phenylamino analogs ), are likely applicable to this compound.
  • Structure-Activity Relationships (SAR): In studies on phenylamino benzoic acids, the 3-substituted derivatives showed superior inhibitory activity against enzymes compared to 2- or 4-substituted isomers . This suggests that the 3-position in this compound may optimize interactions with biological targets.
  • Physicochemical Properties: Linear acyl chains (e.g., pentanoyl vs. butyryl) correlate with incremental increases in logP, influencing drug-likeness parameters like absorption and distribution .

Biological Activity

3-(Pentanoylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

This compound can be synthesized through the acylation of 3-aminobenzoic acid with pentanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, under controlled conditions:

  • Temperature: Room temperature to 50°C
  • Solvent: Anhydrous dichloromethane or chloroform
  • Reaction Time: 2-4 hours

The compound has a molecular formula of C12H15NO2 and a CAS number of 174482-77-0. Its structure includes an amide functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that this compound may possess activity against certain bacterial strains. For instance, it has been evaluated for its effectiveness in inhibiting the growth of pathogenic bacteria, although specific data on its efficacy compared to other antibiotics remains limited .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound can modulate inflammatory pathways. For example, benzoic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been explored extensively. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Interaction: The compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
  • Cell Signaling Modulation: It may influence signaling pathways related to inflammation and apoptosis, thereby altering cellular responses to stressors.
  • Protein Degradation Pathways: Similar compounds have been shown to activate proteasomal and autophagy-lysosome pathways, which are essential for maintaining cellular homeostasis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzoic acid derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, anti-inflammatoryEnzyme inhibition, signaling modulation
Mefenamic AcidAnti-inflammatoryCOX inhibition
IbuprofenAnti-inflammatoryCOX inhibition
AspirinAnti-inflammatoryCOX inhibition

This table highlights how this compound shares some properties with well-known non-steroidal anti-inflammatory drugs (NSAIDs), yet its unique structural features may confer distinct biological activities.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Study : A study evaluated various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the amide group could enhance antimicrobial activity.
  • Inflammation Model : In a rat model of LPS-induced inflammation, compounds structurally similar to this compound showed significant reductions in inflammatory markers such as TNF-α and IL-1β .

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-(Pentanoylamino)benzoic acid?

  • Methodological Guidance : Utilize response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, pH, reagent ratios) during acylation. RSM allows systematic variation of factors to maximize yield while minimizing side reactions. For example, benzoic acid derivatives have been synthesized under controlled incubation temperatures (25–45°C) and starter culture conditions .
  • Key Parameters : Monitor reaction progress via LC-MS or HPLC to confirm intermediate formation and final product purity .

Q. How can researchers ensure safe handling and storage of this compound?

  • Safety Protocols :
  • Store at 2–8°C in airtight containers to prevent degradation.
  • Use personal protective equipment (PPE) such as gloves and lab coats due to potential skin/eye irritation .
  • Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management and first aid .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Preferred Techniques :
  • LC-MS : Offers high sensitivity for qualitative and quantitative analysis, particularly for detecting metabolites or degradation products .
  • HPLC with UV Detection : Validate methods using parameters like recovery rate (98–103%) and relative standard deviation (RSD < 1.2%) to ensure reproducibility .
    • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from complex matrices .

Q. What is the solubility profile of this compound in organic solvents?

  • Data Sources : Limited solubility data exist for structurally similar compounds (e.g., 3-(dimethylamino)benzoic acid in cyclohexane: 0.12 g/L at 303 K). Gravimetric methods are commonly used, but results may vary due to temperature and solvent polarity .
  • Challenges : Solubility measurements require rigorous temperature control and solvent purity checks to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Critical Evaluation :
  • Compare datasets across multiple solvents (e.g., cyclohexane vs. benzene) and temperatures.
  • Replicate experiments using standardized gravimetric or spectrophotometric protocols to resolve discrepancies .
    • Computational Aids : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility based on molecular polarity and hydrogen-bonding capacity .

Q. What strategies improve regioselective acylation in synthesizing benzoic acid derivatives?

  • Synthetic Approaches :
  • Use protecting groups (e.g., tert-butoxycarbonyl) to direct acylation to the amino group.
  • Optimize catalyst systems (e.g., DMAP or N-hydroxysuccinimide) to enhance reaction specificity .
    • Case Study : In 3,5-bis(pentanoylamino)benzoic acid synthesis, regioselectivity was achieved by stepwise acylation under mild acidic conditions .

Q. How can an HPLC method for this compound be validated for industrial quality control?

  • Validation Criteria :
  • Linearity : Establish a calibration curve (R² > 0.99) across the expected concentration range.
  • Accuracy/Precision : Achieve recovery rates of 98–103% with RSD < 2% for intra-day and inter-day trials .
  • Robustness : Test method resilience to variations in mobile phase composition and column temperature .

Q. What retrosynthetic strategies are feasible for this compound?

  • Pathway Design :
  • Step 1 : Identify precursors (e.g., 3-aminobenzoic acid and pentanoyl chloride).
  • Step 2 : Use coupling reagents like EDC/HOBt to form the amide bond under inert conditions .
    • AI Tools : While excluded from unreliable sources (e.g., BenchChem), PubChem data and IUPAC guidelines provide validated reaction templates .

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